6-chloro-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrazole ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Furan Moiety: The furan moiety can be attached via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.
Final Coupling: The final step involves coupling the chromene, pyrazole, and furan intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromene core can be reduced to form dihydrochromene derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the pyrazole and furan moieties.
N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atom.
6-Chloro-N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.
Uniqueness
The uniqueness of 6-chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide lies in its combination of the chromene, pyrazole, and furan moieties, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H12ClN3O4 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H12ClN3O4/c19-11-3-4-15-13(8-11)14(23)9-16(26-15)18(24)21-17-5-6-20-22(17)10-12-2-1-7-25-12/h1-9H,10H2,(H,21,24) |
InChI Key |
VGZOKRDQZSLRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.